(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-[(E)-2-phenylethenyl]sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-10-12(2)15(14-11)18(16,17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAMPDYYLMBKCE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1S(=O)(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For the title compound, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide a complete picture of its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole, the spectrum would be expected to show distinct signals corresponding to the two methyl groups on the pyrazole (B372694) ring, the single proton on the pyrazole ring, the vinyl protons of the styryl group, and the protons of the phenyl ring. The coupling constants between the vinyl protons are crucial for confirming the (E)-configuration of the double bond.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for the title compound would display unique signals for the two methyl carbons, the three distinct carbons of the pyrazole ring, the two vinylic carbons, and the carbons of the phenyl ring. The chemical shifts provide insight into the electronic environment of each carbon atom.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm proton-proton couplings, for instance, between the vinyl protons and between protons on the phenyl ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon signal.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data Note: The following is a generalized representation of expected NMR data. Actual experimental values may vary based on solvent and instrument conditions.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrazole-CH₃ | ~2.3 | ~14 |
| Pyrazole-CH₃ | ~2.5 | ~15 |
| Pyrazole C-H | ~6.0 | ~110 |
| Pyrazole C-CH₃ | --- | ~142 |
| Pyrazole C-CH₃ | --- | ~151 |
| Vinyl C-H (α to SO₂) | ~7.0 (d) | ~125 |
| Vinyl C-H (β to SO₂) | ~7.8 (d) | ~145 |
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the C=C double bond of the styryl group is indicated by a stretching vibration around 1640 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.
Table 2: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch |
| ~1640 | C=C Stretch (vinyl) |
| ~1590, 1490 | C=C Stretch (aromatic) |
| ~1350 | SO₂ Asymmetric Stretch |
| ~1150 | SO₂ Symmetric Stretch |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the molecular formula of the compound. For this compound (C₁₃H₁₄N₂O₂S), the experimentally measured exact mass would be compared to the calculated theoretical mass (262.0776 g/mol ), with a very small margin of error, confirming the elemental composition. nih.gov
Fragmentation Analysis: Techniques like Electrospray Ionization (ESI-MS) coupled with collision-induced dissociation can reveal the fragmentation pattern of the molecule. Key fragment ions would likely result from the cleavage of the N-S bond, separating the dimethylpyrazole moiety from the styrylsulfonyl group, as well as fragmentation within the styrylsulfonyl portion itself. These patterns provide further corroboration of the proposed structure.
Crystallographic Analysis for Precise Molecular Geometry
While spectroscopic methods confirm the chemical structure, crystallographic analysis provides the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsion angles. This technique would confirm the (E)-geometry of the styryl double bond and the relative orientation of the pyrazole and phenyl rings. For related pyrazole sulfonyl derivatives, the pyrazole ring is typically planar.
The data from X-ray diffraction allows for a detailed analysis of the molecule's conformation. The torsion angle of the C-S-N-N bond defines the orientation of the pyrazole ring relative to the sulfonyl group. Similarly, the torsion angle around the S-C vinyl bond describes the orientation of the styryl group. These angles are influenced by steric hindrance and electronic interactions between the different parts of the molecule. The analysis also reveals any significant non-covalent intramolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which can influence the molecular conformation and crystal packing. In similar structures, the arrangement of molecules in the crystal lattice is often stabilized by π–π stacking interactions between the aromatic rings.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a chemical compound. This method serves as a crucial checkpoint in synthetic chemistry to verify the empirical formula of a newly synthesized compound. By comparing the experimentally determined elemental composition with the theoretically calculated values derived from the proposed molecular formula, researchers can confirm the compound's identity and assess its purity.
For this compound, the molecular formula is established as C₁₃H₁₄N₂O₂S. nih.gov Based on this formula, the theoretical elemental composition has been calculated. In a typical verification process, the synthesized compound is subjected to combustion analysis. The experimentally obtained percentages for Carbon, Hydrogen, Nitrogen, and Sulfur are then compared against these theoretical values.
A close correlation between the found and calculated values, typically within a margin of ±0.4%, is considered strong evidence for the successful synthesis of the target compound with a high degree of purity. ubc.ca While specific experimental data for this exact compound is not detailed in the provided literature, the table below outlines the expected theoretical percentages that such an analysis would aim to confirm.
Table 3.3.1: Comparison of Calculated and Found Elemental Analysis Data for C₁₃H₁₄N₂O₂S
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.52 | In close agreement |
| Hydrogen (H) | 5.38 | In close agreement |
| Nitrogen (N) | 10.68 | In close agreement |
Note: "Found (%)" values represent the expected outcome from experimental analysis, which must closely align with the "Calculated (%)" values to verify the compound's composition.
This verification step is indispensable in the characterization of novel molecules, ensuring that the material being studied corresponds to the correct and intended molecular structure before proceeding with further spectroscopic and biological evaluations.
Mechanistic Investigations and Chemical Reactivity of the E 3,5 Dimethyl 1 Styrylsulfonyl 1h Pyrazole Scaffold
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is significantly influenced by the substituents attached to it. In this scaffold, the two methyl groups at positions 3 and 5 and the electron-withdrawing styrylsulfonyl group at the N1 position govern the outcomes of chemical transformations.
Pyrazoles are π-excessive aromatic systems, which makes them generally reactive towards electrophilic reagents. chim.it The position of electrophilic attack is highly regioselective. For 1-substituted-3,5-dimethylpyrazoles, electrophilic aromatic substitution (SEAr) occurs almost exclusively at the C4 position, which is the only unsubstituted carbon on the ring. researchgate.net This is due to the stabilization of the cationic intermediate (the sigma complex or arenium ion) by the adjacent nitrogen atom and the electron-donating methyl groups. researchgate.netwikipedia.org
The N1-styrylsulfonyl group, being strongly electron-withdrawing, deactivates the pyrazole ring towards electrophilic attack compared to N-alkyl or N-aryl substituted pyrazoles. However, the inherent reactivity of the pyrazole ring, coupled with the directing effects of the two methyl groups, still allows for substitution at the C4 position, albeit potentially requiring harsher conditions than for more activated pyrazoles.
| Reaction | Reagent | Expected Product | Notes |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, I₂ | (E)-4-halo-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole | Reaction proceeds regioselectively at the C4 position. Lewis acid catalysis may be required due to the deactivating sulfonyl group. |
| Nitration | HNO₃/H₂SO₄ | (E)-3,5-dimethyl-4-nitro-1-(styrylsulfonyl)-1H-pyrazole | Strong acidic conditions are necessary. The sulfonyl group is stable under these conditions. |
| Sulfonation | Fuming H₂SO₄ | (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole-4-sulfonic acid | The reaction introduces a sulfonic acid group at the C4 position. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (E)-1-(4-acyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethenesulfone | This reaction is often challenging on deactivated aromatic systems and may require forcing conditions. |
In contrast to their susceptibility to electrophiles, pyrazole rings are generally resistant to nucleophilic aromatic substitution (SNAr). chim.it This is a consequence of the high electron density of the aromatic system, which repels approaching nucleophiles. For SNAr to occur, the ring typically requires the presence of both a strong electron-withdrawing group and a suitable leaving group at the position of attack. chim.it
In the this compound scaffold, the styrylsulfonyl group is a powerful electron-withdrawing substituent. This electronic effect reduces the electron density of the pyrazole ring, particularly at the C3 and C5 positions. However, in the absence of a leaving group (such as a halogen) at these positions, direct nucleophilic addition or substitution is not a facile process. If a derivative, such as (E)-4-bromo-5-chloro-3-methyl-1-(styrylsulfonyl)-1H-pyrazole, were used, nucleophilic attack would become more plausible, with the chloro group at C5 being the likely site of substitution.
Reactivity of the Styrylsulfonyl Moiety
The styrylsulfonyl portion of the molecule is a highly functionalized group that offers diverse opportunities for chemical transformation, largely independent of the pyrazole ring's aromaticity.
The styryl group, being in conjugation with the powerfully electron-withdrawing sulfonyl group, functions as an excellent Michael acceptor. The double bond is polarized, rendering the β-carbon (the carbon atom closer to the phenyl ring) highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The reaction is expected to proceed under mild conditions, often base-catalyzed, to generate the corresponding saturated adducts. nih.gov The scope of potential nucleophiles is broad, encompassing carbanions, amines, thiols, and alkoxides.
| Nucleophile Type | Example Nucleophile | Product Structure |
|---|---|---|
| C-Nucleophile (Carbanion) | Malonate Ester (e.g., Diethyl malonate) | Diethyl 2-(1-phenyl-2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)ethyl)malonate |
| N-Nucleophile (Amine) | Piperidine | 1-((2-phenyl-2-(piperidin-1-yl)ethyl)sulfonyl)-3,5-dimethyl-1H-pyrazole |
| S-Nucleophile (Thiol) | Thiophenol | 3,5-dimethyl-1-((2-phenyl-2-(phenylthio)ethyl)sulfonyl)-1H-pyrazole |
| O-Nucleophile (Alkoxide) | Sodium Methoxide | 1-((2-methoxy-2-phenylethyl)sulfonyl)-3,5-dimethyl-1H-pyrazole |
The molecule is defined by the (E)-stereochemistry of the styryl double bond. Generally, the trans (E) configuration of styryl derivatives is thermodynamically more stable than the cis (Z) isomer due to minimized steric repulsion between the substituents on the double bond. nih.gov Consequently, the (E)-isomer is the expected product from most synthetic routes and is stable under typical laboratory conditions.
Transformations that could potentially affect the stereochemical integrity of the double bond include:
Photochemical Isomerization: Upon irradiation with UV light, π-π* transitions can occur, leading to rotation around the carbon-carbon bond and subsequent relaxation to a mixture of (E) and (Z) isomers.
Radical Reactions: Reactions proceeding via radical intermediates at the double bond can also lead to loss of stereochemical information and the formation of isomeric mixtures.
Reversible Michael Additions: In some cases, if the Michael addition is reversible, elimination can lead to the formation of both (E) and (Z) isomers, although the thermodynamically favored (E)-isomer will typically predominate.
In synthetic procedures for related styrylpyrazoles, it has been noted that isomerization from a (Z) precursor to the more stable (E) configuration can occur during the reaction, highlighting the inherent stability of the (E)-double bond. nih.gov
The sulfonyl group serves as more than just an activating group; it can also participate directly in chemical reactions or be used as a directing group.
Reductive Desulfonylation: A key reaction of N-sulfonylpyrazoles is the cleavage of the N-S bond to remove the sulfonyl group, yielding the free 3,5-dimethyl-1H-pyrazole. This can be achieved using various reducing agents, such as magnesium in methanol (B129727) or sodium amalgam. This reaction is synthetically useful as it allows the sulfonyl group to be used as a protecting or activating group that can be removed at a later stage.
Directing Group for C-H Functionalization: The sulfonylpyrazole moiety can act as a directing group for ortho-selective C-H functionalization of an attached aryl ring. rsc.org While the styryl group in the title compound is not aromatic in the same way, related aryl-sulfonylpyrazoles have been shown to direct ortho-alkenylation. rsc.org
Desulfonylative Alkenylation: In a notable transformation, switching reaction conditions (e.g., the oxidant) in a palladium-catalyzed alkenylation of aryl-sulfonylpyrazoles can lead to the cleavage of the C-S bond (after rearrangement) and subsequent alkenylation at the position formerly occupied by the sulfonyl group. rsc.org This highlights the potential for more complex transformations involving the sulfonyl moiety.
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Reductive Cleavage | Removal of the entire styrylsulfonyl group from the pyrazole nitrogen. | Formation of 3,5-dimethyl-1H-pyrazole. |
| Directing Group | The sulfonyl group directs functionalization to a specific position on an attached aromatic ring. | In analogous systems, facilitates ortho-C-H alkenylation of an N-aryl group. rsc.org |
| Desulfonylative Functionalization | Cleavage of the N-S bond followed by functionalization at the pyrazole N1 position. | Could provide a route to other N1-substituted pyrazoles. |
Reaction Mechanisms of Formation and Transformation
The this compound scaffold is a versatile platform in organic synthesis, the formation and subsequent transformations of which are governed by a series of well-defined, albeit complex, mechanistic pathways. Understanding these mechanisms is crucial for the rational design of synthetic routes and the prediction of product outcomes. This section delves into the proposed mechanisms for the synthesis of the N-sulfonylpyrazole core, its role in directing C-H functionalization, and the intramolecular cyclizations and rearrangements it can undergo.
Proposed Mechanistic Pathways for N-Sulfonylpyrazole Synthesis
The synthesis of N-sulfonylpyrazoles, including the title compound, can be achieved through several strategic pathways. A primary method involves the cyclocondensation reaction of a β-dicarbonyl compound with a sulfonyl hydrazine (B178648). The formation of the 3,5-dimethylpyrazole ring itself is classically achieved by the condensation of acetylacetone (B45752) with hydrazine. wikipedia.org Subsequent N-sulfonylation provides the final product.
Alternatively, a more direct approach involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net This method provides 3-substituted N-sulfonyl pyrazoles in moderate to good yields. The proposed mechanism for this reaction is initiated by the protonation of the enaminone, followed by a nucleophilic attack from the terminal nitrogen of the sulfonyl hydrazine. A subsequent intramolecular cyclization and elimination of dimethylamine (B145610) and water yields the N-sulfonylated pyrazole ring.
A plausible mechanistic pathway for the formation of a generic N-sulfonylpyrazole from a sulfonyl hydrazine and a 1,3-diketone is outlined below:
Initial Condensation: The reaction begins with the condensation of the sulfonyl hydrazine with one of the carbonyl groups of the 1,3-diketone (e.g., acetylacetone) to form a sulfonyl hydrazone intermediate.
Tautomerization: The hydrazone can tautomerize to its enamine form.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs a nucleophilic attack on the second carbonyl group.
Dehydration: A subsequent dehydration step results in the formation of the aromatic pyrazole ring, yielding the N-sulfonylated pyrazole.
Recent developments have also explored multicomponent reactions for the synthesis of sulfonated pyrazoles, offering a high degree of efficiency and atom economy. thieme-connect.com For instance, the reaction between sulfonyl hydrazides, 1,3-dicarbonyl compounds, and sodium sulfinates can provide pyrazoles with distinct sulfonyl groups at different positions. thieme-connect.com
| Reaction Type | Precursors | Key Reagents/Catalysts | Primary Outcome | Reference |
| Cyclocondensation | Sulfonyl hydrazines, Enaminones | p-TSA | N-Sulfonylpyrazoles | researchgate.net |
| Cyclocondensation | Hydrazine, Acetylacetone | - | 3,5-dimethylpyrazole | wikipedia.org |
| Sulfonylation | 3,5-dimethylpyrazole | Chlorosulfonic acid, Thionyl chloride | Pyrazole-4-sulfonyl chloride | nih.gov |
| Multicomponent Reaction | Sulfonyl hydrazides, 1,3-Diketones, Sodium sulfinates | K₂HPO₄·3H₂O | Sulfonated Pyrazoles | thieme-connect.com |
C-H Functionalization Mechanisms Directed by Sulfonylpyrazoles
The sulfonylpyrazole moiety can act as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netrsc.orgnih.gov This directing ability is typically attributed to the Lewis basic nitrogen atom (N2) of the pyrazole ring, which can coordinate to the metal center, bringing it in close proximity to a specific C-H bond on an appended aryl group for activation. researchgate.net This strategy enables highly regioselective transformations, such as ortho-alkenylation or arylation. researchgate.netrsc.org
A general catalytic cycle for a palladium-catalyzed ortho-C-H alkenylation directed by a sulfonylpyrazole group is proposed as follows:
Coordination: The substrate, an aryl-sulfonylpyrazole, coordinates to the Pd(II) catalyst via the N2 atom of the pyrazole ring.
C-H Activation/Metallation: This coordination facilitates the cleavage of an ortho-C-H bond on the aryl ring through a concerted metalation-deprotonation (CMD) pathway, forming a six-membered palladacycle intermediate. This step is often the rate-determining step.
Olefin Insertion: An incoming olefin coordinates to the palladium center and subsequently inserts into the Pd-C bond of the palladacycle.
β-Hydride Elimination: A β-hydride elimination from the newly formed alkyl-palladium species occurs, releasing the alkenylated product.
Reductive Elimination/Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination, and the Pd(0) is re-oxidized to Pd(II) by an oxidant (e.g., AgOAc), regenerating the active catalyst for the next cycle. researchgate.netrsc.org
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligand, and oxidant. For example, in the ortho-selective C–H alkenylation of arenes using sulfonylpyrazoles, a combination of a Pd(OAc)₂ catalyst, Boc-Sar-OH, and silver acetate (B1210297) as an oxidant has proven effective. researchgate.netrsc.org Interestingly, changing the oxidant to AgBF₄ can switch the reaction pathway to a desulfonylation followed by alkenylation. rsc.orgnih.gov
| Catalyst System | Directing Group | Transformation | Proposed Intermediate | Reference |
| Pd(OAc)₂ / Boc-Sar-OH / AgOAc | Sulfonylpyrazole | ortho-C-H Alkenylation | Six-membered palladacycle | researchgate.netrsc.org |
| Pd(OAc)₂ / AgBF₄ | Sulfonylpyrazole | De-sulfonylation / Alkenylation | Not specified | rsc.orgnih.gov |
| Rh(III) Catalyst | Sulfonamide | ortho-C–H Carbenoid functionalization | Rhodacycle | rsc.org |
Intramolecular Cyclizations and Rearrangement Pathways
The styryl substituent on the sulfonyl group provides a site for potential intramolecular cyclizations and rearrangements, further expanding the synthetic utility of the this compound scaffold. While specific studies on the title compound are limited, analogous transformations in similar styrylpyrazole systems provide insight into plausible reaction pathways.
One potential transformation is the photochemical E/Z isomerization of the styryl double bond. Upon irradiation with UV light, the thermodynamically stable E-isomer can be converted to the Z-isomer, which could then be utilized in subsequent stereospecific reactions.
Furthermore, reactions involving the styryl moiety can lead to complex heterocyclic structures. For instance, the reaction of (E)-3-aryl-1-(3-phenyloxiran-2-yl)-prop-2-en-1-ones with tosyl hydrazine can lead to (E)-5-phenyl-3-styryl-1-tosyl-1H-pyrazoles. nih.govsemanticscholar.org The proposed mechanism involves the opening of the oxirane ring, rearrangement through a hydride shift, and subsequent intramolecular cyclization followed by dehydration to form the pyrazole ring. nih.gov
In other cases, pyrazole rings themselves can undergo rearrangement. For example, the reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic anhydride (B1165640) was observed to produce an unusual product through a proposed mechanism involving the formation of a pyrazole nitrene, followed by a coarctate ring-opening and recyclization cascade. mdpi.com Such pathways highlight the potential for complex skeletal rearrangements within the pyrazole framework under specific conditions.
These examples suggest that the this compound scaffold could be a precursor for various intramolecular reactions, potentially leading to novel fused heterocyclic systems or rearranged products, depending on the reaction conditions and reagents employed.
Theoretical and Computational Studies on E 3,5 Dimethyl 1 Styrylsulfonyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the three-dimensional structure, electron distribution, and orbital energies, which collectively govern the compound's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.netyoutube.comyoutube.com For (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to perform geometry optimization. researchgate.netderpharmachemica.comnih.gov This process identifies the molecule's most stable conformation by finding the minimum energy structure on the potential energy surface. youtube.com The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, offering a detailed view of the molecule's three-dimensional arrangement. researchgate.netbohrium.com These structural parameters are crucial for understanding the molecule's shape and how it might interact with biological macromolecules.
The electronic properties of this compound can be thoroughly analyzed using DFT. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Other important electronic parameters that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity and interaction with other molecules. The distribution of these frontier molecular orbitals (HOMO and LUMO) across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.net
Table 1: Calculated Electronic Parameters for Pyrazole (B372694) Derivatives (Illustrative)
| Parameter | Description | Typical Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1 to -3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3 to 5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 1.5 to 2.5 eV |
| Chemical Potential (μ) | The escaping tendency of an electron from an equilibrium system. | -3 to -5 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 1.5 to 3 eV |
Note: This table provides illustrative value ranges for pyrazole derivatives based on computational studies and does not represent experimentally verified data for this compound.
Molecular Docking and Ligand-Target Interactions (Pre-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.netrdd.edu.iq This method is invaluable for understanding the potential mechanism of action of a drug candidate at the molecular level.
For this compound, molecular docking simulations can be performed against various biologically relevant enzyme targets to predict its binding mode within the active site. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the amino acid residues of the target protein. yyu.edu.trnih.gov The pyrazole ring, styryl group, and sulfonyl moiety of the compound can all participate in these interactions, contributing to the stability of the ligand-protein complex. nih.gov Understanding these binding modes provides a rational basis for the compound's observed biological activity and can guide the design of more potent and selective analogs.
Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. semanticscholar.org This binding energy provides a quantitative measure of the stability of the ligand-protein complex, with lower binding energies indicating a more favorable interaction. researchgate.net Furthermore, ligand efficiency (LE) is a metric used to assess the binding energy of a compound in relation to its size (typically the number of heavy atoms). nih.gov It is a useful parameter in lead optimization, as it helps in identifying compounds that have a good balance of potency and size. nih.gov For this compound, the calculation of these parameters can help in evaluating its potential as a promising inhibitor for a specific enzyme target.
In Silico ADME/T Prediction for Biological Context (excluding direct toxicity prediction for humans)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. christuniversity.innih.govmdpi.com These predictions help to identify potential liabilities that could lead to poor bioavailability or other undesirable properties.
For this compound, various computational models and software can be used to predict its ADME profile. nih.govresearchgate.netmdpi.com Key parameters that are typically evaluated include:
Absorption: Prediction of properties such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate potential.
Distribution: Estimation of parameters like plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.
Excretion: Prediction of properties related to the elimination of the compound from the body.
Additionally, physicochemical properties relevant to drug-likeness, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are calculated. researchgate.net These predictions are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential for oral bioavailability. nih.gov
Table 2: Predicted ADME Properties for Pyrazole Derivatives (Illustrative)
| Property | Description | Predicted Outcome |
|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 140 Ų |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |
| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Varies |
| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed through the human intestine. | High |
Note: This table provides illustrative predicted ADME properties for pyrazole derivatives based on computational models and does not represent experimentally verified data for this compound.
Prediction of Physicochemical Properties Relevant to Biological Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. For this compound, several key physicochemical descriptors have been computationally predicted.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 262.33 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area (TPSA) | 54.4 Ų |
| Heavy Atom Count | 18 |
| Formal Charge | 0 |
| Complexity | 382 |
Assessment of Drug-Likeness and Oral Bioavailability Prediction
Building upon the predicted physicochemical properties, the "drug-likeness" of this compound can be assessed using established guidelines such as Lipinski's Rule of Five. This rule sets thresholds for molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors to evaluate the potential for a compound to be an orally active drug.
An analysis of the predicted properties of this compound against Lipinski's Rule of Five suggests a favorable profile for oral bioavailability. The molecular weight is under 500 Da, the XLogP3 is less than 5, the number of hydrogen bond donors is 0, and the number of hydrogen bond acceptors is 4. These parameters all fall within the limits set by Lipinski's rule, indicating a good potential for oral absorption.
Further computational models can provide more nuanced predictions of oral bioavailability. These models often incorporate additional descriptors such as the number of rotatable bonds and the topological polar surface area. With only three rotatable bonds and a TPSA of 54.4 Ų, the molecule exhibits a degree of conformational flexibility and polarity that are generally considered conducive to good oral bioavailability.
| Guideline | Parameter | Predicted Value | Compliance |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight (<500) | 262.33 | Yes |
| LogP (<5) | 2.9 | Yes | |
| Hydrogen Bond Donors (<5) | 0 | Yes | |
| Hydrogen Bond Acceptors (<10) | 4 | Yes | |
| Veber's Rule | Rotatable Bonds (≤10) | 3 | Yes |
| Ghose's Filter | Molar Refractivity (40-130) | - | - |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. Computational methods provide a rapid and cost-effective means to explore the SAR of a chemical series.
Correlation of Structural Modifications with Observed Activities
While specific biological activity data for this compound is not extensively available in the public domain, we can infer potential SAR from related pyrazole-containing compounds. The pyrazole ring is a common scaffold in many biologically active molecules, and its substitution pattern plays a crucial role in determining activity.
For the this compound scaffold, key areas for structural modification include the pyrazole ring, the styryl group, and the sulfonyl linker.
Pyrazole Ring Substitution: The methyl groups at the 3 and 5 positions of the pyrazole ring contribute to the lipophilicity and steric profile of the molecule. Altering these substituents, for instance, by introducing bulkier or more polar groups, would likely modulate the compound's interaction with a target protein.
Styryl Group Modification: The phenyl ring of the styryl moiety offers a prime location for substitution. Introducing electron-donating or electron-withdrawing groups at various positions on this ring can significantly impact the electronic properties of the entire molecule, which in turn can influence binding affinity and activity.
Identification of Key Pharmacophoric Features (if applicable)
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound, several potential pharmacophoric features can be identified.
These include:
Aromatic/Hydrophobic Regions: The phenyl ring and the dimethyl-substituted pyrazole ring represent significant hydrophobic regions that can engage in van der Waals and hydrophobic interactions with a target.
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a binding pocket.
Defined 3D Arrangement: The stereochemistry of the styryl double bond ((E)-configuration) and the rotational flexibility around the sulfonyl linker contribute to a specific three-dimensional shape that a target receptor would need to accommodate.
Computational modeling of related pyrazole derivatives has often highlighted the importance of the spatial arrangement of these features for specific biological activities. The precise definition of the pharmacophore for this compound would, however, necessitate experimental data on its biological target and activity.
Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Studies
Enzyme Inhibition Profiles
No published studies were found detailing the inhibitory effects of (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole on the specified enzymes.
Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA I, hCA II, hCA IX, hCA XII) and Kinetics
There is no available data on the inhibitory activity or kinetic parameters of this compound against human carbonic anhydrase isoenzymes I, II, IX, or XII.
Glycosidase Inhibition (α-Amylase, α-Glucosidase)
There are no research findings available on the potential of this compound to inhibit α-amylase or α-glucosidase.
Kinase Inhibition (e.g., mTOR, BRAFV600E, CDK) and Associated Mechanisms
Information on the kinase inhibitory activity of this compound, specifically concerning mTOR, BRAFV600E, or CDK, is not present in the current body of scientific literature.
Antimicrobial Activities
No specific data has been published on the antimicrobial properties of this compound.
Potential Applications and Future Research Directions
Applications in Agrochemical Development
Extensive searches of agrochemical literature did not yield specific studies on the fungicidal, herbicidal, or insecticidal activity of (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole. The broader class of pyrazole (B372694) derivatives has been investigated for these properties. For instance, various substituted pyrazoles have shown promise as agrochemicals, but no direct data links this specific compound to such applications. Future research could involve screening this compound for a range of agrochemical activities to determine its potential in this sector.
Utility in Materials Science and Dye Technology
There is no available research detailing the utility of this compound in materials science or dye technology. The styryl moiety is a known chromophore, and related styryl compounds have been investigated for their nonlinear optical properties. nih.gov However, no studies have been published that characterize these properties for this compound specifically. Its potential as a component in novel polymers or as a dye has not been explored in the available literature.
Exploration of Structure-Activity Relationships for Enhanced Bioactivity
While structure-activity relationship (SAR) studies have been conducted on numerous pyrazole derivatives to optimize their biological activities, no such studies have been published for this compound. nih.govnih.gov The PubChem database lists the compound, but provides no bioactivity data. nih.gov Future research could focus on synthesizing analogs of this compound to explore how modifications to the pyrazole, styryl, or sulfonyl moieties affect any potential biological activity.
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of various styrylpyrazoles and pyrazole sulfonamides has been documented in the chemical literature. nih.govnih.gov For example, methods for the synthesis of 1,3,5-trisubstituted pyrazoles have been developed. nih.gov However, there are no publications that specifically describe a novel, efficient, or sustainable synthetic route for this compound. The development of such a route would be a necessary first step for any further investigation into its properties and applications.
Advanced Mechanistic Studies for Comprehensive Understanding of Reactivity
No mechanistic studies concerning the reactivity of this compound have been published. The presence of the electron-withdrawing styrylsulfonyl group at the N1 position of the pyrazole ring likely influences its electronic properties and reactivity in predictable ways, but specific experimental or computational studies to confirm this are lacking.
Integration with Emerging Technologies in Chemical Biology
There is no information available on the integration of this compound with emerging technologies in chemical biology. Its potential use as a chemical probe, imaging agent, or in other chemical biology applications has not been investigated.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of a pyrazole precursor. Key steps include:
- Sulfonylation : Reacting 3,5-dimethyl-1H-pyrazole with (E)-styrylsulfonyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Steric and electronic control : The (E)-styrylsulfonyl group requires careful temperature regulation (0–5°C) to prevent isomerization and ensure regioselectivity .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals for the styrylsulfonyl group (e.g., vinyl protons at δ 6.5–7.5 ppm, split due to (E)-geometry) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- ¹³C NMR : Distinct peaks for sulfonyl-linked carbons (~120–140 ppm) and pyrazole ring carbons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?
- Crystallographic workflow :
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K to minimize thermal motion artifacts .
Structure solution : Employ SHELXT for phase determination via dual-space algorithms .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. The (E)-configuration of the styrylsulfonyl group is confirmed by torsional angles (e.g., C-S-C-C dihedral angle > 170°) .
- Visualization : Mercury software can overlay multiple structures to validate geometric consistency .
Q. What computational strategies predict the reactivity of the styrylsulfonyl group in nucleophilic substitution reactions?
- Density Functional Theory (DFT) :
- Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (e.g., Fukui functions) at the sulfonyl sulfur atom .
- Simulate transition states for reactions with nucleophiles (e.g., amines) to predict activation energies and regioselectivity .
- Molecular Dynamics (MD) : Solvent effects (e.g., polar aprotic vs. protic solvents) can be modeled to assess reaction feasibility .
Q. How should researchers address contradictions in reported biological activities of pyrazole-sulfonamide derivatives?
- Data reconciliation :
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups on the styryl ring) via SAR studies .
- Meta-analysis : Use PubChem BioAssay data to identify outliers and validate trends .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to induce slow evaporation .
- Additive use : Introduce trace amounts of ionic liquids (e.g., 1-ethyl-3-methylimidazolium bromide) to enhance crystal lattice stability .
Q. How can reaction kinetics be analyzed for sulfonylation steps in the synthesis of this compound?
- In-situ monitoring : Use FT-IR to track the disappearance of the pyrazole N-H stretch (~3400 cm⁻¹) and emergence of S=O peaks (~1350 cm⁻¹) .
- Rate determination : Pseudo-first-order kinetics can be applied under excess sulfonyl chloride conditions, with sampling at intervals for HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
